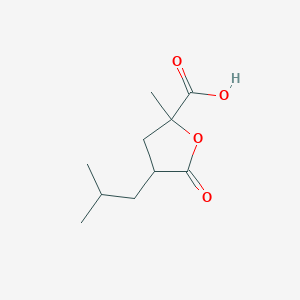

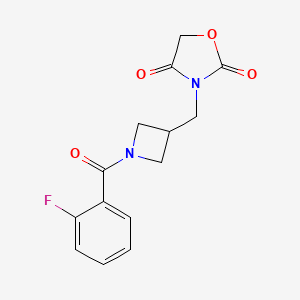

![molecular formula C19H18BrNO3 B2496746 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-méthoxybenzamide CAS No. 2034305-05-8](/img/structure/B2496746.png)

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-méthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromo-5-methoxybenzamide involves palladium-catalyzed dearomative arylation/oxidation reactions. This method provides a reliable approach for synthesizing benzofuran derivatives by utilizing readily available starting materials, such as (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oxime and iodobenzene, leading to a wide range of compounds through an optimized process (Zhu et al., 2023).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been characterized using various spectroscopic and analytical techniques. For instance, the structural elucidation of benzofuran compounds is confirmed by gas chromatographic mass spectrometry (GC-MS), and single crystal X-ray diffraction studies reveal the crystalline nature and the spatial arrangement of atoms within these molecules (Prabukanthan et al., 2020).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions include coupling reactions catalyzed by copper(I) iodide, which lead to the formation of 2,3-disubstituted benzofurans, showcasing the versatility of benzofuran derivatives as intermediates for synthesizing more complex molecules (Lu et al., 2007).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as their melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography, which provides detailed information on the crystal packing and hydrogen bonding patterns within the structure, affecting the compound's stability and solubility (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties of N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromo-5-methoxybenzamide derivatives, such as their reactivity towards nucleophiles and electrophiles, their ability to form complexes with metals, and their behavior under various chemical conditions, are fundamental for their application in synthetic chemistry and drug design. Studies on the anion binding of related compounds and the contribution of intramolecular hydrogen bonds in the N-benzamide moiety to their binding affinity provide insights into their chemical behavior and potential applications (Jiang et al., 2010).

Applications De Recherche Scientifique

- Les dérivés du benzofurane se sont avérés prometteurs en tant qu'agents anticancéreux potentiels. Des chercheurs ont étudié leurs effets sur diverses lignées de cellules cancéreuses, notamment la leucémie, le cancer du poumon, le cancer du côlon, le mélanome et le cancer de l'ovaire .

- Des composés à base de benzofurane ont été criblés pour leurs propriétés antibactériennes contre des souches standard et cliniques .

- Les hydrazones présentent diverses caractéristiques biologiques et pharmacologiques, notamment des propriétés antimicrobiennes, anti-inflammatoires et antitumorales .

- Les chercheurs ont également exploré leur utilisation dans les matériaux de capteur pour la détection d'ions et de gaz toxiques .

Potentiel anticancéreux

Activité antibactérienne

Chimie des hydrazones

Développement de médicaments

Élucidation de la structure et diffraction des rayons X

En résumé, ce composé est prometteur dans la recherche sur le cancer, les applications antimicrobiennes et la chimie des hydrazones. Sa structure unique et son potentiel de modification en font un sujet passionnant pour des recherches plus approfondies. Les chercheurs continuent d'explorer ses propriétés multiformes, visant à libérer son plein potentiel dans divers domaines scientifiques. 🌟

Mécanisme D'action

Target of Action

They have demonstrated promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

For instance, some benzofuran derivatives have been found to inhibit tumor growth, possibly through interaction with major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR .

Result of Action

The compound has been shown to exhibit promising cytotoxic properties against various cancer cell lines . For instance, it has been found to have significant cell growth inhibitory effects . In addition, it has been shown to inhibit tumor growth, possibly through interaction with major signaling pathways of NSCLC such as MAPK and Akt/mTOR .

Analyse Biochimique

Biochemical Properties

The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is known to interact with monoamine transporters and 5-HT receptors

Cellular Effects

It is known that similar compounds can cause significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and QT prolongation

Molecular Mechanism

Propriétés

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3/c1-12(9-15-10-13-5-3-4-6-18(13)24-15)21-19(22)16-11-14(23-2)7-8-17(16)20/h3-8,10-12H,9H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSDXVARSBYISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

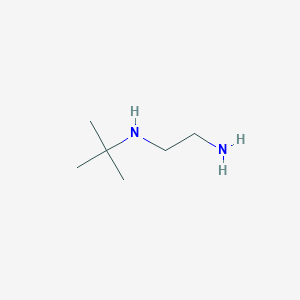

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)

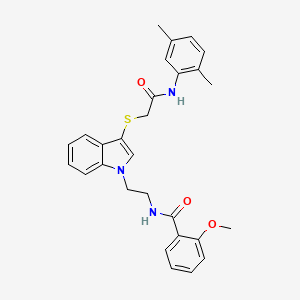

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)

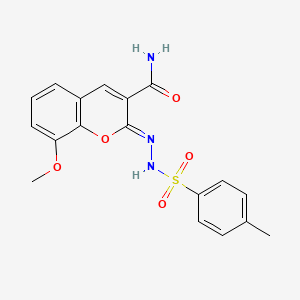

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)